Tripolin A

Content Navigation

Researchers face potency variability with ATP-competitive Aurora A inhibitors in live-cell assays. Tripolin A (CAS 128943-03-3) is a non-ATP competitive Aurora A inhibitor (IC50 1.5 μM) that overcomes this, ensuring reproducible target suppression irrespective of intracellular ATP levels.

- Stable inhibition independent of ATP, unlike Alisertib; prevents IC50 fluctuation across cell lines.

- Induces mitotic spindle defects by altering Aurora A localization without degradation, ideal for live-cell imaging of centrosome maturation.

- Strictly maintains HURP gradient disruption on microtubules, enabling dissection of mitotic stabilizers.

Supplied with rigorous QC for global B2B shipping.

CAS Number

Product Name

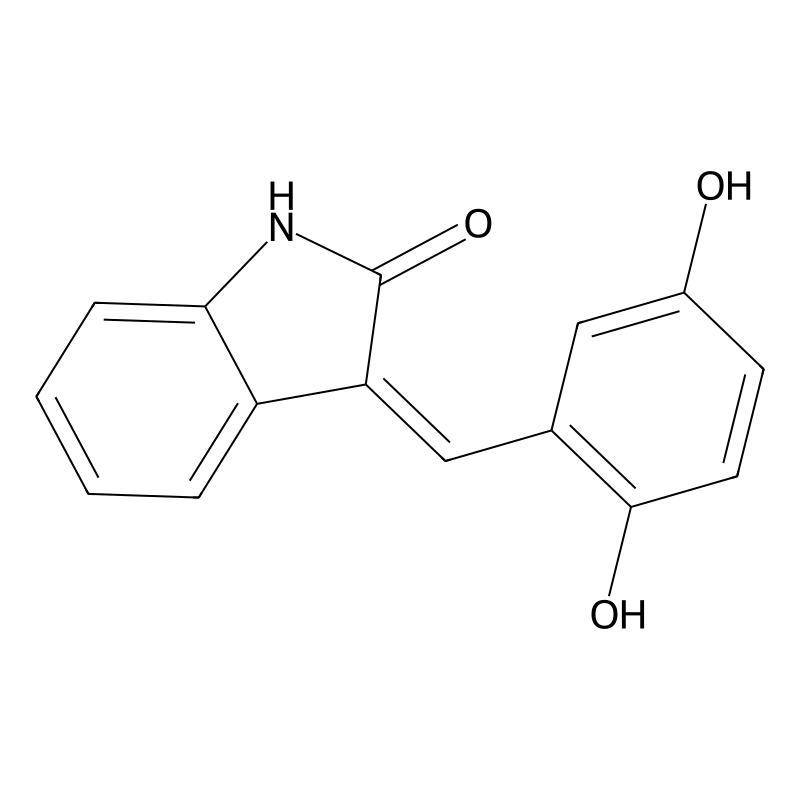

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

Tripolin A is a highly specific, small-molecule inhibitor of Aurora A kinase (IC50 = 1.5 μM) distinguished by its non-ATP competitive binding profile [1]. Unlike conventional ATP-competitive benchmark inhibitors, Tripolin A maintains its inhibitory efficacy independent of physiological ATP concentrations, providing superior assay reproducibility across diverse cell lines with varying metabolic states. It directly binds the Aurora A kinase domain, altering its localization on spindle microtubules and inducing mitotic spindle defects without causing target degradation [1]. For procurement professionals and assay developers, Tripolin A serves as a critical, stable biochemical tool for decoupling Aurora A's kinase activity from its structural role, particularly in workflows evaluating centrosome integrity and microtubule-associated proteins.

Research Fit

Substituting Tripolin A with standard benchmark Aurora A inhibitors, such as Alisertib (MLN8237), or its closest structural analog, Tripolin B, fundamentally compromises assay mechanics [1]. Standard benchmarks are overwhelmingly ATP-competitive, meaning their apparent potency fluctuates dramatically depending on the intracellular ATP concentrations of the chosen cell line, leading to severe reproducibility issues in live-cell models. Furthermore, while the analog Tripolin B demonstrates in vitro activity, it fails to translate to cellular models, unexpectedly increasing phosphorylated Aurora A by 40% over 24 hours rather than inhibiting it [1]. Tripolin A is strictly required when a stable, non-ATP competitive mechanism is needed to ensure consistent target suppression and mainstream laboratory workflow fit without the confounding variable of ATP competition.

Substitution Risk

ATP-competitive Aurora A inhibitors may not replicate non-ATP competitive binding mode.

Tripolin B lacks cellular Aurora A inhibitory activity despite similar in vitro potency.

Pan-Aurora or ATP-competitive tools may obscure Aurora A-specific pathway readouts.

Stable Kinase Inhibition Across ATP Levels

In vitro kinase assays demonstrate that Tripolin A maintains a consistent inhibitory profile regardless of ATP availability, confirming its non-ATP competitive mechanism. When tested against increasing ATP concentrations (up to >200 μM), the IC50 of Tripolin A remained unchanged. In direct contrast, the structurally related analog Tripolin B exhibited a significant increase in IC50 under high ATP conditions, characteristic of ATP-competitive binding [1].

| Evidence Dimension | IC50 stability under increasing ATP concentrations (>200 μM) |

| Target Compound Data | IC50 remains unchanged (Non-ATP competitive) |

| Comparator Or Baseline | Tripolin B (IC50 increases proportionally with ATP) |

| Quantified Difference | Qualitative mechanism shift (Non-competitive vs. Competitive) |

| Conditions | In vitro Aurora A kinase assay with varying ATP concentrations |

Ensures high assay reproducibility and mainstream laboratory workflow fit by preventing potency fluctuations caused by varying physiological ATP levels in live cells.

pAurora A Reduction in Live Human Cells

While both Tripolin A and Tripolin B show in vitro activity, only Tripolin A effectively inhibits Aurora A in live human cells. Immunofluorescence quantification in HeLa cells treated with 20 μM of the compounds revealed that Tripolin A reduced centrosomal pAurora A (T288) levels by 85% after 5 hours. Conversely, Tripolin B failed to reduce pAurora A at 5 hours and unexpectedly increased it by 40% after 24 hours, rendering the analog unsuitable for cellular target suppression[1].

| Evidence Dimension | Reduction of centrosomal pAurora A (T288) at 5 hours |

| Target Compound Data | 85% reduction |

| Comparator Or Baseline | Tripolin B (0% reduction at 5h; 40% increase at 24h) |

| Quantified Difference | 85% absolute improvement in target suppression |

| Conditions | HeLa cells, 20 μM compound treatment, 5-hour incubation |

Validates Tripolin A as the obligate choice for cell-based Aurora A inhibition, as generic structural analogs fail to translate in vitro activity into cellular efficacy.

Aurora A Selectivity over Aurora B

Tripolin A provides a distinct selectivity window for Aurora A over the closely related Aurora B kinase. Biochemical profiling establishes an IC50 of 1.5 μM for Aurora A, compared to 7.0 μM for Aurora B. This ~4.6-fold selectivity allows researchers to preferentially target Aurora A-mediated spindle assembly pathways without immediately triggering the cytokinetic failures typically associated with profound Aurora B inhibition [1].

| Evidence Dimension | Kinase Inhibition (IC50) |

| Target Compound Data | 1.5 μM (Aurora A) |

| Comparator Or Baseline | 7.0 μM (Aurora B) |

| Quantified Difference | ~4.6-fold selectivity for Aurora A |

| Conditions | In vitro kinase assay profiling |

Provides a necessary experimental window to isolate Aurora A functions from Aurora B in complex mitotic models, ensuring cleaner phenotypic readouts.

Direct Target Engagement by Thermal Shift

Direct binding of Tripolin A to the Aurora A kinase domain has been quantitatively validated using Differential Scanning Fluorimetry (DSF). The baseline melting temperature (Tm) of unbound Aurora A is 45°C. Upon introduction of Tripolin A, the Tm shifts to 47°C, confirming complex formation and stabilization of the kinase structure. This biophysical validation ensures that the observed cellular phenotypes are driven by direct target engagement [1].

| Evidence Dimension | Protein Melting Temperature (Tm) |

| Target Compound Data | 47°C (with Tripolin A) |

| Comparator Or Baseline | 45°C (Aurora A alone) |

| Quantified Difference | +2°C thermal shift |

| Conditions | Differential Scanning Fluorimetry (DSF) of purified Aurora A |

Validates the compound's thermal behavior and direct biophysical engagement, ensuring reproducible lot-to-lot target binding in biochemical screening workflows.

Mitotic Spindle and Centrosome Imaging

Due to its stable performance independent of ATP concentration, Tripolin A is the preferred reagent for live-cell imaging of spindle formation and centrosome maturation, avoiding the kinetic confounding and reproducibility issues seen with ATP-competitive alternatives like Alisertib [1].

HURP Localization Studies

Tripolin A uniquely alters the gradient distribution of HURP towards chromosomes without abolishing its microtubule binding. This specific pharmacological profile makes it an essential tool for dissecting the regulation of mitotic microtubule stabilizers [1].

Allosteric Kinase Inhibitor Scaffold Development

As a biophysically validated non-ATP competitive binder of Aurora A, this compound serves as a critical structural precursor and reference standard for medicinal chemistry programs aiming to develop next-generation inhibitors that bypass ATP-binding site mutations[1].

Application Fit Matrix

XLogP3

Explore Compound Types